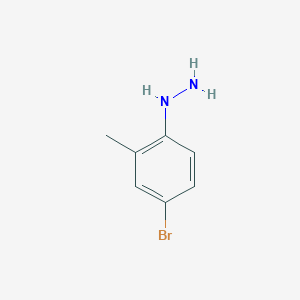

(4-Bromo-2-methylphenyl)hydrazine

Overview

Description

“(4-Bromo-2-methylphenyl)hydrazine” is a chemical compound used in organic synthesis . It is also known as BFMPH and is typically a white to light yellow crystalline powder.

Synthesis Analysis

The synthesis of “(4-Bromo-2-methylphenyl)hydrazine” involves various methods. One such method involves the conversion of a ketone into a corresponding alcohol, with the introduction of a new hydrogen atom . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

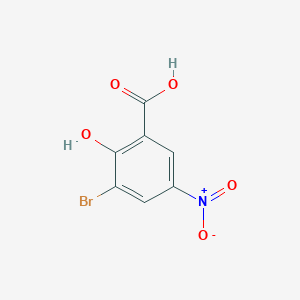

The molecular formula of “(4-Bromo-2-methylphenyl)hydrazine” is C7H9BrN2 . The bromo hydrazine derivative crystalizes in the monoclinic space group P 2 1 / n and consists of a bromo dimethoxy phenyl ring and a methyl dimethoxy phenyl ring interlinked to each other via a hydrazide moiety .Chemical Reactions Analysis

The chemical reactions involving “(4-Bromo-2-methylphenyl)hydrazine” are complex and involve several steps. For instance, aldehydes and ketones can be converted to a hydrazone derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Physical And Chemical Properties Analysis

“(4-Bromo-2-methylphenyl)hydrazine” has a molecular weight of 201.07 g/mol . It is an off-white solid and is typically stored at room temperature . More detailed physical and chemical properties can be found in the relevant papers .Scientific Research Applications

Cancer Treatment

Hydrazone compounds, such as “(4-Bromo-2-methylphenyl)hydrazine”, have been identified as potential cancer treatment agents . They have unique biological actions and excellent coordination abilities, making them hot topics in pharmaceutical research . These compounds target cell death pathways like apoptosis, necrosis, and autophagy, which are the most accepted cancer-related programmed cell death (PCD) pathways .

Synthesis of Hydrazone Derivatives

“(4-Bromo-2-methylphenyl)hydrazine” can be used in the synthesis of various hydrazone derivatives . By combining suitable aldehydes with hydrazides, a range of hydrazones, quinazolines, and hydrazone-Schiff bases can be synthesized . These compounds have a broad spectrum of biological activities, making them very attractive in medicinal chemistry .

Anti-Inflammatory and Analgesic Activity

Quinazolin-4 (3H)-ones, which can be synthesized using “(4-Bromo-2-methylphenyl)hydrazine”, have been reported to possess high anti-inflammatory and analgesic activity . This has stimulated interest in developing methodologies for their synthesis .

Reaction Monitoring

The synthesis of compounds using “(4-Bromo-2-methylphenyl)hydrazine” can be monitored using a chemometric approach . This involves the use of principal component analysis to provide insight into the reaction profiles and reaction times .

Cytotoxic and Antimicrobial Activities

Compounds synthesized using “(4-Bromo-2-methylphenyl)hydrazine” have been evaluated for their cytotoxic and antimicrobial activities against selected human cancer cell lines and bacterial strains . This further highlights the potential of “(4-Bromo-2-methylphenyl)hydrazine” in pharmaceutical research .

Mechanism of Action

Target of Action

Hydrazines, in general, are known to react with aldehydes and ketones .

Mode of Action

(4-Bromo-2-methylphenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . The nitrogen in the hydrazine acts as a nucleophile and reacts with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of hydrazones from the reaction of hydrazines with aldehydes and ketones is a known biochemical process .

Result of Action

The formation of hydrazones could potentially alter the function of the target molecules, leading to changes in cellular processes .

Action Environment

The compound is stored at temperatures between 0-5°c , suggesting that it may be sensitive to temperature.

Safety and Hazards

Future Directions

The future directions of “(4-Bromo-2-methylphenyl)hydrazine” research are promising. It has been suggested that extending the studies with boronic acids in Medicinal Chemistry could lead to the discovery of new promising drugs . More details about the future directions can be found in the relevant papers.

properties

IUPAC Name |

(4-bromo-2-methylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-5-4-6(8)2-3-7(5)10-9/h2-4,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTBVNWEWUHQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395521 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-2-methylphenyl)hydrazine | |

CAS RN |

56056-25-8 | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-bromo-2-methylphenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,5-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274823.png)

![2-[(E)-2-(2-Aminophenyl)vinyl]quinolin-8-OL](/img/structure/B1274832.png)

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)